N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide
Description
Properties
Molecular Formula |
C9H13N3OS |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
N-(7-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3OS/c1-5(13)11-9-12-7-4-2-3-6(10)8(7)14-9/h6H,2-4,10H2,1H3,(H,11,12,13) |
InChI Key |
ICPUHRIXQXBDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C(CCC2)N |
Origin of Product |
United States |
Preparation Methods
Bromination and Thiazole Ring Formation
The most widely cited method involves bromination of N-(4-oxocyclohexyl)acetamide in acetic acid, followed by cyclocondensation with thiourea.
- Reagents : N-(4-oxocyclohexyl)acetamide (100 g), bromine (41.35 ml), acetic acid (500 ml), thiourea (50 g).
- Conditions : Bromination at 25–35°C for 45 min; reflux for 3 hr.
- Product : N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (200 g crude yield).
Purification via Acid-Base Extraction
Crude hydrobromide is purified using sulfuric acid (67 g in 200 ml H₂O) under reflux, followed by basification with NaOH and extraction with ethyl acetate.
- Yield : 90 g (98.46% purity by HPLC).
- Key Step : Crystallization from acetone-water mixtures enhances purity.
Hydrolysis and Stereochemical Resolution
Hydrolysis of Thiazole Intermediate
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-4) is hydrolyzed from the hydrobromide intermediate:
- Reagents : Wet hydrobromide solid, H₂SO₄ (67 g in 200 ml H₂O).
- Conditions : Reflux for 10 hr; cooling to 0–5°C.
L(+)-Tartaric Acid Resolution
Chiral purity is achieved via diastereomeric salt formation:
- Reagents : L(+)-Tartaric acid (88 g), aqueous HCl (40 ml in 100 ml H₂O).
- Conditions : Reflux for 1 hr; recrystallization from water.
- Outcome : (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (40 g, 99.45% chiral purity).
Acetylation of Thiazole Amines
Direct Acetylation with Propionic Anhydride
The amine at position 2 is acetylated under basic conditions:
- Reagents : (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (90 g), propionic anhydride (69.21 g), triethylamine (74 ml).
- Conditions : Methanol solvent, 10–20°C for 90 min.
- Yield : Quantitative conversion to N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.
Alternative Acetylation Strategies
Ethyl 2-cyanoacetate in DMF facilitates side-chain modifications:
- Reagents : 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one, ethyl 2-cyanoacetate (1.07 g).
- Conditions : Reflux in DMF for 4 hr.
- Outcome : Tetrahydrobenzo[d]thiazole derivatives with >85% yield.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Bromination Kinetics
Bromine acts as both an oxidizing agent and electrophile, facilitating α-bromination of the cyclohexanone derivative. Excess thiourea drives cyclocondensation via nucleophilic attack at the α-carbon.
Solvent Effects
Temperature Control
- Low-Temperature Basification (0–5°C) minimizes byproduct formation during NaOH neutralization.
- Reflux Conditions : Optimal for thiourea-mediated cyclization (3–4 hr).
Challenges and Solutions
Byproduct Formation
Chiral Impurities
Scalability
- Issue : Low yields in large-scale acetylation.
- Solution : Use of triethylamine as a proton scavenger.
Chemical Reactions Analysis
Types of Reactions
N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide is a compound with a tetrahydrobenzo[d]thiazole structure and an acetamide group, making it a benzothiazole derivative with diverse biological activities and potential for pharmacological applications.
Chemical Properties and Synthesis
this compound has a molecular formula of C9H13N3OS and a molecular weight of 211.29 g/mol. The synthesis of this compound can be achieved through several methods, leading to derivatives with enhanced biological properties. Its chemical reactivity allows for various reactions that can alter its pharmacokinetic profiles.
Potential Applications
this compound has several potential applications:
- Drug Development Due to its unique structural features, it can be used as a lead compound in drug development.
- Synthesis of Derivatives It can be utilized to synthesize derivatives with enhanced biological properties or altered pharmacokinetic profiles.
Structural Comparison with Similar Compounds
this compound is unique due to its specific amino and acetamido substitutions, which enhance its biological activity compared to similar compounds. The table below compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Amino-4,5,6,7-tetrahydrobenzothiazole | Basic benzothiazole structure | Antimicrobial | Lacks acetamide substitution |
| Pramipexole | Tetrahydrobenzothiazole core | Dopamine agonist | Used primarily in Parkinson's disease treatment |
| N-(2-Amino-benzothiazol-6-YL)acetamide | Benzothiazole with different substitutions | Antitumor | Different substitution pattern affects activity |
Mechanism of Action
The mechanism of action of N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress. The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2 and subsequent expression of antioxidant genes .
Comparison with Similar Compounds
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide (CAS: 104617-51-8)
N-(7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS: 154404-97-4)
(S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- Structural Difference: A hydroxyl group at position 6 instead of an amino group at 7.
- Synthesis : Produced via lipase-catalyzed enantioselective hydrolysis, achieving >99% enantiomeric excess (ee) .
- Relevance: Demonstrates the impact of stereochemistry and hydroxyl vs. amino substituents on enzymatic activity.
Antimicrobial Dyes
Compounds like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide () feature cyano and ethoxycarbonyl groups on the thiophene scaffold.
Dual EGFR/HER2 Inhibitors
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (Compound 21b, ): Incorporates a pyrazolopyridine moiety. Demonstrated cytotoxicity against H1299 lung cancer cells, though specific IC₅₀ values are unreported .
APE1 Endonuclease Inhibitors
- Compound 3 (): Features a benzo[d]thiazol-2-yl group and inhibits APE1 at low micromolar concentrations.
Physicochemical and Spectral Comparisons
Table 1: Spectral Data of Selected Analogs
Key Research Findings and Implications
Substituent Position: Amino groups at position 7 (target compound) vs. 2 or 6 (analogs) significantly alter hydrogen-bonding capacity and target selectivity.
Enantiomeric Purity : Lipase-catalyzed synthesis () highlights the importance of stereochemistry in biological activity, though data on the target compound’s enantiomers are lacking.
Biological Activity : While the target compound’s specific applications are undefined, structural analogs show promise in oncology (EGFR/HER2 and APE1 inhibition) and antimicrobial applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step pathways, including cyclization of thiourea derivatives with α-halo ketones or esters to form the tetrahydrobenzo[d]thiazole core. Subsequent functionalization of the 2-position with acetamide is achieved via nucleophilic substitution or coupling reactions. Key intermediates are characterized using -NMR, -NMR, and mass spectrometry (MS) to confirm structural integrity. For example, -NMR signals for the tetrahydrobenzo[d]thiazole protons appear as multiplet peaks between δ 1.76–2.70 ppm, while the acetamide carbonyl resonates at ~170 ppm in -NMR .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of This compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., aromatic, amine, and methylene groups), while -NMR confirms carbon backbone connectivity.
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]) to verify molecular weight.
- Elemental Analysis : Validates empirical formula by comparing calculated vs. observed C, H, N, and S content.
Purity is assessed via thin-layer chromatography (TLC) or HPLC, ensuring single-spot development or chromatographic peaks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of This compound derivatives?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalysts : KI or KCO accelerates thiazole ring formation .
- Temperature Control : Reflux conditions (80–120°C) improve cyclization efficiency, while room-temperature stirring minimizes side reactions.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates high-purity products. Yields can increase from ~50% to >70% by optimizing these parameters .
Q. What in vitro models are appropriate for evaluating the antitumor potential of this compound?
- Methodology :
- Cell Lines : Human lung cancer (A549) and glioma (U87) cell lines are standard models for cytotoxicity assays.
- MTT Assay : Measures cell viability via mitochondrial reductase activity after 48–72 hours of compound exposure.
- IC Determination : Dose-response curves quantify potency; derivatives with IC < 10 μM are prioritized for further study. For example, analogs with 4-methoxybenzyl substituents showed IC values of 34.7–53.1 μM against A549 cells .
Q. How do structural modifications at the 7-amino position influence the compound’s biological activity and pharmacokinetic properties?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the 7-amino group with alkyl, aryl, or heteroaryl substituents. For instance, furan-2-ylmethylamino groups enhanced solubility but reduced potency, while benzyl groups improved lipophilicity and membrane permeability .
- Pharmacokinetic Profiling : Assess logP (octanol/water partition coefficient) to predict bioavailability. Hydrophilic modifications (e.g., methoxy groups) reduce logP, enhancing aqueous solubility .
Q. What computational methods are used to predict the binding affinity of this compound with biological targets?
- Methodology :
- Molecular Docking : Software like AutoDock Vina predicts interactions with kinases or receptors (e.g., EGFR, VEGFR). The tetrahydrobenzo[d]thiazole core often docks into ATP-binding pockets via hydrogen bonding .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates binding stability over 100-ns trajectories, identifying critical residue interactions .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodology :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Structural Validation : Reconfirm compound identity via NMR and MS to rule out batch variability.
- Meta-Analysis : Compare IC trends across analogs; e.g., thiophene-substituted derivatives consistently show higher potency than furan analogs due to enhanced π-π stacking .
Q. What strategies mitigate toxicity while maintaining efficacy in derivative design?
- Methodology :
- Prodrug Approaches : Mask the 7-amino group with cleavable moieties (e.g., acetyl) to reduce off-target effects.
- Selective Targeting : Introduce substituents that exploit tumor-specific receptors (e.g., folate receptors) to enhance selectivity.
- Toxicity Screening : Use zebrafish or in silico models (e.g., ProTox-II) to predict hepatotoxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
